3-Octadecenoic acid methyl ester
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Overview
Description
3-Octadecenoic acid methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octadecenoic acid methyl ester can be synthesized through the esterification of oleic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides found in vegetable oils or animal fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol and fatty acid methyl esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Hydrolysis: It can be hydrolyzed to yield oleic acid and methanol.
Transesterification: It can undergo transesterification with other alcohols to form different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium or nickel.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol in the presence of a base catalyst
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Hydrolysis: Oleic acid and methanol.
Transesterification: Different fatty acid esters
Scientific Research Applications
3-Octadecenoic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of biodiesel, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 3-Octadecenoic acid methyl ester involves its interaction with cell membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 9,12-Octadecadienoic acid methyl ester (methyl linoleate)
- 9-Octadecenoic acid methyl ester (methyl elaidate)
- Hexadecanoic acid methyl ester (methyl palmitate)
Uniqueness
3-Octadecenoic acid methyl ester is unique due to its monounsaturated structure, which imparts specific physical and chemical properties. Unlike polyunsaturated esters, it is more stable and less prone to oxidation. Compared to saturated esters, it has a lower melting point and better solubility in organic solvents .
Properties
CAS No. |
56599-33-8 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl octadec-3-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h16-17H,3-15,18H2,1-2H3 |
InChI Key |
OMTDEHIXHTZRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC(=O)OC |
Origin of Product |
United States |
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